molecular formula C19H23N3O3S2 B2382020 (5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 303798-71-2

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2382020
CAS No.: 303798-71-2
M. Wt: 405.53
InChI Key: ROXSVTHVYLYGQN-SSZFMOIBSA-N
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Description

The compound “(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a (5Z)-configured 4-methoxyphenylmethylidene substituent at position 3. The structure includes a 2-sulfanylidene (thioxo) group at position 2 and a 3-oxopropyl chain linked to a 4-methylpiperazine moiety at position 3 .

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-20-9-11-21(12-10-20)17(23)7-8-22-18(24)16(27-19(22)26)13-14-3-5-15(25-2)6-4-14/h3-6,13H,7-12H2,1-2H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXSVTHVYLYGQN-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological potential based on recent studies and findings.

1. Antioxidant Activity

Thiazolidin-4-one derivatives, including the compound , exhibit significant antioxidant properties. Studies have shown that modifications at various positions of the thiazolidin ring can enhance antioxidant activity. For instance, compounds with a 4-hydroxyphenyl substituent demonstrated increased efficacy in inhibiting lipid peroxidation, as evidenced by EC50 values indicating effective concentrations for antioxidant action .

2. Anticancer Activity

The anticancer potential of thiazolidin-4-ones has been extensively studied. The compound this compound has shown cytotoxic effects against various cancer cell lines. For example, certain derivatives have been reported to inhibit proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells with IC50 values in the low micromolar range .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidin-4-one derivatives are notable, with compounds exhibiting the ability to reduce inflammatory markers in vitro and in vivo. The structure of the compound allows for interaction with various inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

4. Antidiabetic Activity

Thiazolidin-4-one derivatives have been recognized for their antidiabetic effects, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues. The compound's structural features may enhance its efficacy in modulating glucose metabolism .

5. Antimicrobial Activity

Research indicates that thiazolidin-4-one derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the piperazine moiety in the compound may contribute to its enhanced antimicrobial activity through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes .

Table 1: Summary of Biological Activities

Activity Effectiveness Mechanism
AntioxidantSignificant inhibition of lipid peroxidationScavenging free radicals
AnticancerCytotoxicity against multiple cell linesInduction of apoptosis
Anti-inflammatoryReduction of inflammatory markersInhibition of pro-inflammatory cytokines
AntidiabeticImproved insulin sensitivityPPARγ activation
AntimicrobialEffective against various pathogensDisruption of cell membranes

Detailed Findings

Recent studies have highlighted specific derivatives that exhibit enhanced biological activities due to structural modifications. For example:

  • Cytotoxicity : Compound derivatives showed IC50 values ranging from 0.31 µM to 0.53 µM against specific cancer cell lines, demonstrating potent anticancer activity .
  • Antioxidant Efficacy : Certain derivatives exhibited EC50 values significantly lower than those of traditional antioxidants like Vitamin C, indicating superior antioxidant capacity .

Comparison with Similar Compounds

Substituent Variations at Position 5

  • (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one (Compound 6, Table 3) This analogue shares the 4-methoxyphenylmethylidene group but replaces the 3-oxopropyl-4-methylpiperazine chain with a cyclopropyl group and substitutes the thioxo group with a phenylimino moiety.
  • (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
    The 2-methylbenzylidene substituent introduces steric hindrance compared to the 4-methoxyphenyl group. The lack of a methoxy group may decrease electron-donating effects, impacting binding affinity to receptors dependent on π-π stacking or polar interactions .

  • (5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
    The 2-hydroxybenzylidene group offers hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to oxidation compared to the 4-methoxyphenyl group .

Substituent Variations at Position 3

  • (5Z)-3-Isopropyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
    The isopropyl group at position 3 increases steric bulk compared to the oxopropyl-piperazine chain, which may hinder binding to deep hydrophobic pockets in enzyme active sites .

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Compound LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 2.8 1 7 105
(2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one 3.5 0 4 65
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2.2 2 5 85

*Estimated using fragment-based methods.

Key Observations:

  • The target compound’s 4-methylpiperazine-oxopropyl chain increases polarity (lower LogP) and hydrogen-bond acceptors compared to analogues with aromatic or alkyl substituents at position 3.
  • The 4-methoxyphenyl group balances lipophilicity and electron-donating effects, contrasting with the 2-hydroxybenzylidene group’s metabolic liabilities .

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